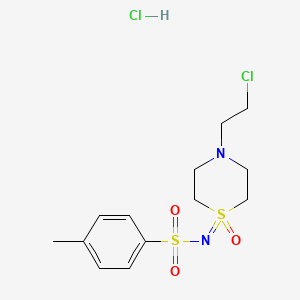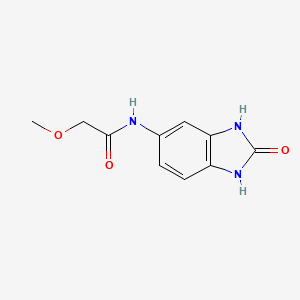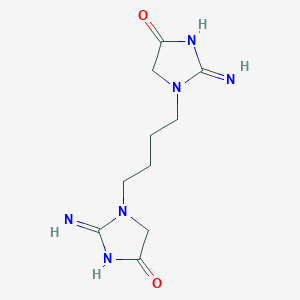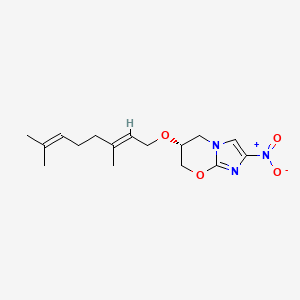
(3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an amino group, a difluoromethoxyphenyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Attachment of the Difluoromethoxyphenyl Group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic ring.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It can be used in assays to investigate enzyme activity, receptor binding, and cellular uptake.
Medicine
In medicine, this compound may be explored for its therapeutic potential. It could be a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is desired.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-3-Amino-4-(2,6-difluorophenyl)pyrrolidin-2-one
- (3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-2-one
- (3S,4R)-3-Amino-4-(2,6-dichlorophenyl)pyrrolidin-2-one
Uniqueness
Compared to similar compounds, (3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one is unique due to the presence of both difluoro and methoxy substituents on the aromatic ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C11H12F2N2O2 |
|---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
(3S,4R)-3-amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12F2N2O2/c1-17-5-2-7(12)9(8(13)3-5)6-4-15-11(16)10(6)14/h2-3,6,10H,4,14H2,1H3,(H,15,16)/t6-,10-/m0/s1 |
InChI Key |
UWHGOMCKFDRAFW-WKEGUHRASA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)F)[C@@H]2CNC(=O)[C@H]2N)F |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C2CNC(=O)C2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




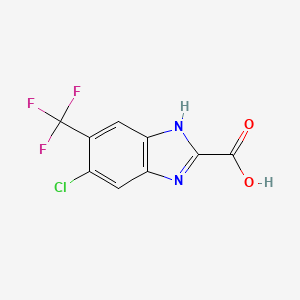
![[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12940226.png)

![13-hydroxy-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940230.png)
![Bicyclo[3.3.3]undecan-3-one](/img/structure/B12940231.png)
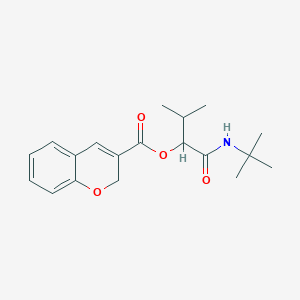
![(3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12940244.png)
